2-Bromo-5-chloroaniline

Catalog No.
S683717
CAS No.
823-57-4
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloroaniline

CAS Number

823-57-4

Product Name

2-Bromo-5-chloroaniline

IUPAC Name

2-bromo-5-chloroaniline

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2

InChI Key

NLEZSQHAFMZAGU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Br

The exact mass of the compound 2-Bromo-5-chloroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-chloroaniline (CAS: 823-57-4) is a highly valuable dihalogenated aromatic amine utilized extensively as an advanced building block in pharmaceutical, agrochemical, and materials synthesis . Presenting as a stable solid with a melting point of approximately 59–75 °C, it offers excellent handling characteristics for process scale-up [1]. Its defining structural feature is the presence of two distinct halogens—a bromine at the 2-position and a chlorine at the 5-position—which provides orthogonal reactivity profiles. This precise substitution pattern makes it a critical precursor for the efficient, sequential assembly of complex heterocyclic scaffolds, distinguishing it from simpler anilines in modern procurement strategies.

Substituting 2-bromo-5-chloroaniline with generic alternatives like 2,5-dibromoaniline or 2-bromoaniline introduces severe process inefficiencies. When using symmetric or near-symmetric dihaloanilines such as 2,5-dibromoaniline, differentiating the two halogen sites during cross-coupling is notoriously difficult, often yielding modest regioselectivities (e.g., 9:1) that result in statistical mixtures of mono- and over-coupled byproducts [1]. This necessitates labor-intensive, costly chromatographic separations that lower overall yield. Conversely, substituting with a monohalo analog like 2-bromoaniline requires the introduction of a mid-route electrophilic halogenation step to achieve the 5-chloro pattern, a process prone to poor regiocontrol and yield degradation[2]. Procuring the exact 2-bromo-5-chloroaniline scaffold bypasses these bottlenecks, ensuring streamlined, high-yielding sequential functionalization.

Orthogonal Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The distinct bond dissociation energies of the C-Br and C-Cl bonds in 2-bromo-5-chloroaniline enable highly chemoselective oxidative addition at the 2-position under standard palladium catalysis [1]. In contrast, cross-coupling with 2,5-dibromoaniline struggles with site differentiation, often achieving only a 9:1 regioselectivity and producing significant over-coupled byproducts [2]. 2-Bromo-5-chloroaniline allows for >95% selective mono-coupling at the bromo site, leaving the chloro group fully intact for subsequent reactions.

Evidence DimensionRegioselectivity in initial cross-coupling
Target Compound Data>95% chemoselective coupling at the C-Br bond
Comparator Or Baseline2,5-dibromoaniline (~9:1 selectivity with over-coupling)
Quantified DifferenceElimination of statistical over-coupling and regioisomer mixtures
ConditionsStandard Pd-catalyzed Suzuki/Buchwald conditions

Eliminates the need for costly chromatographic separation of regioisomers, significantly lowering the cost per gram of the final API.

Bypassing Mid-Route Halogenation for Complex Heterocycle Synthesis

For the synthesis of advanced heterocycles, such as 3H-pyrrolo[2,3-c]quinolines used in anti-TB drug discovery, the 5-chloro group serves as a vital secondary handle . Procuring 2-bromo-5-chloroaniline provides this handle pre-installed with 100% regiocontrol. If a buyer opts for 2-bromoaniline, they must perform a subsequent electrophilic chlorination (e.g., using NCS), which typically yields mixed isomers and drops the step yield to ~64% or lower [1]. Starting with the dihalogenated scaffold directly improves the overall linear yield of the target molecule.

Evidence DimensionRegiocontrol and yield of 5-chloro intermediates
Target Compound Data100% regiocontrol (pre-installed handle)
Comparator Or Baseline2-bromoaniline (requires mid-route chlorination, ~64% yield with mixed isomers)
Quantified DifferenceBypasses 1-2 synthetic steps and prevents ~36% yield loss from poor halogenation selectivity
ConditionsMulti-step heterocyclic synthesis (e.g., pyrroloquinoline derivatives)

Accelerates structure-activity relationship (SAR) screening and improves overall synthetic efficiency by providing a reliable, pre-installed handle.

Purity-Linked Reproducibility in Macro-Scale Catalysis

In industrial process chemistry, the purity of the starting aniline dictates the efficiency of downstream catalytic cycles. High-purity (>98%) 2-bromo-5-chloroaniline ensures predictable palladium catalyst turnover frequencies (TOF) during Buchwald-Hartwig or Suzuki couplings[1]. Lower-grade dihaloanilines or crude mixtures containing trace isomeric impurities (e.g., 2-bromo-4-chloroaniline) can act as catalyst poisons or generate inseparable downstream impurities, leading to reaction stalling and batch failures.

Evidence DimensionReaction reproducibility and catalyst TOF
Target Compound Data>98% purity ensures predictable, uninhibited Pd-catalyst turnover
Comparator Or BaselineCrude dihaloanilines (<95% purity with trace isomers)
Quantified DifferencePrevents batch failures and reduces required precious-metal catalyst loading
ConditionsIndustrial-scale cross-coupling reactions

Reduces the consumption of expensive precious-metal catalysts and prevents costly batch failures in GMP manufacturing.

Synthesis of BET Bromodomain and Kinase Inhibitors

2-Bromo-5-chloroaniline is the optimal starting material for constructing multi-ring systems like tetrahydroquinoxalines. Its orthogonal halogens allow for precise, sequential functionalization at the 2- and 5-positions, enabling rapid diversification of the inhibitor scaffold without the need for protecting groups [1].

Development of Anti-Tuberculosis Agents

In the synthesis of marinoquinoline-inspired 3H-pyrrolo[2,3-c]quinolines, the compound provides a critical pre-installed chloro handle. This allows for late-stage Suzuki cross-coupling to introduce affinity-enhancing groups (e.g., fluorophenyl rings) directly to the core structure, streamlining the discovery of glutamate-5-kinase activators [2].

Automated Parallel Library Synthesis

For agrochemical and pharmaceutical screening, the predictable, stepwise reactivity of the bromo and chloro groups makes this compound an ideal core for automated parallel synthesis. It allows robotic platforms to perform sequential cross-couplings with high fidelity, generating diverse libraries without the need for intermediate chromatographic purification[3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-chloroaniline

Dates

Last modified: 08-15-2023

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